Researchers synthesizing targeted covalent inhibitors often face off-target glutathione scavenging with acryloyl warheads, or isomerization with crotonyl analogs. 2-Butynoyl chloride enables direct, high-yielding 2-butynamide installation without coupling agents.
2-Butynoyl chloride (CAS 39753-54-3) is a highly reactive, internal alkynyl acyl chloride utilized primarily as a premium precursor for installing 2-butynamide moieties in advanced organic synthesis. Unlike standard saturated or terminal alkynyl acyl chlorides, the internal alkyne geometry capped by a methyl group provides a unique balance of electrophilicity and steric stability [1]. In industrial and pharmaceutical procurement, it is the reagent of choice for synthesizing targeted covalent inhibitors (TCIs), mechanism-based enzyme probes, and specialized heterocycles, offering direct, high-yielding amidation and esterification without the need for stoichiometric coupling agents [2].
Substituting 2-butynoyl chloride with closely related analogs fundamentally alters both processability and application performance. Replacing it with acryloyl chloride yields acrylamide warheads that are highly susceptible to off-target glutathione (GSH) scavenging, leading to unacceptable toxicity profiles in in vivo models [1]. Substitution with crotonoyl chloride (the alkene analog) fails in mechanism-based inhibition, as the resulting crotonamide or crotonyl-thioesters undergo reversible isomerization rather than forming the required irreversible covalent adducts with active-site cysteines [2]. Furthermore, attempting to use the parent 2-butynoic acid instead of the acyl chloride introduces the need for expensive coupling reagents (e.g., HATU, EDC), which reduces overall atom economy, complicates downstream purification, and lowers isolated yields during scalable manufacturing [3].
In the development of covalent kinase inhibitors (e.g., CDK12/13, BTK), the choice of warhead precursor dictates the safety and selectivity of the final drug. Compounds synthesized using 2-butynoyl chloride feature a 2-butynamide warhead that demonstrates significantly lower off-target reactivity toward glutathione (GSH) compared to standard acrylamide warheads derived from acryloyl chloride. Despite this reduced off-target reactivity, the 2-butynoyl-derived inhibitors maintain potent target engagement, achieving enzymatic IC50 values in the low nanomolar range (e.g., ~125 nM for CDK12) [1].
| Evidence Dimension | Off-target GSH reactivity and target kinase inhibition |
| Target Compound Data | 2-butynoyl chloride (yields 2-butynamide): Lower GSH reactivity, CDK12 IC50 ~125 nM |
| Comparator Or Baseline | Acryloyl chloride (yields acrylamide): High GSH reactivity, higher off-target toxicity |
| Quantified Difference | Maintains nanomolar target inhibition while significantly reducing off-target thiol scavenging |
| Conditions | In vitro kinase assays and GSH reactivity profiling |
Procuring 2-butynoyl chloride allows medicinal chemists to fine-tune covalent warhead reactivity, reducing off-target toxicity while preserving on-target efficacy.
When synthesizing thioester probes for metabolic enzymes like short-chain acyl-CoA dehydrogenase (SCAD), the alkyne geometry of 2-butynoyl chloride is non-interchangeable with its alkene counterpart, crotonoyl chloride. Probes derived from 2-butynoyl chloride (2-butynoyl-CoA) act as irreversible mechanism-based inhibitors via direct conjugate addition of an active-site cysteine to the alkyne. In contrast, crotonoyl-CoA acts merely as a substrate for reversible γ-proton exchange and allylic isomerization [1].
| Evidence Dimension | Mode of enzyme interaction |
| Target Compound Data | 2-butynoyl chloride derivatives: Irreversible covalent adduct formation |
| Comparator Or Baseline | Crotonoyl chloride derivatives: Reversible γ-H exchange/isomerization |
| Quantified Difference | Shifts interaction from reversible substrate processing to irreversible mechanism-based inactivation |
| Conditions | In vitro SCAD / Acyl-CoA dehydrogenase enzymatic assays |
Essential for researchers procuring reagents to synthesize irreversible metabolic probes, where alkene analogs completely fail to trap the target.
For the industrial synthesis of pharmaceuticals such as Acalabrutinib and SARM1 inhibitors, direct amidation using 2-butynoyl chloride is vastly superior to using the parent 2-butynoic acid. Reactions utilizing 2-butynoyl chloride with a simple base (e.g., triethylamine or pyridine) routinely achieve isolated yields of 66% to >90% in a single step. Conversely, utilizing 2-butynoic acid requires stoichiometric amounts of expensive coupling agents (like HATU or EDC), which often results in lower yields (e.g., ~56%) and necessitates complex chromatographic purification to remove coupling byproducts[1].
| Evidence Dimension | Isolated yield and process complexity |
| Target Compound Data | 2-Butynoyl chloride: 66% to >90% yield, simple base required |
| Comparator Or Baseline | 2-Butynoic acid: ~56% yield, requires expensive coupling agents |
| Quantified Difference | Up to 35% higher isolated yield with elimination of coupling reagent costs and byproducts |
| Conditions | Amidation of complex heterocyclic amines in standard organic solvents |
Drives procurement decisions in process chemistry by lowering reagent costs, simplifying purification, and maximizing throughput for API manufacturing.
Ideal for installing 2-butynamide warheads in targeted covalent inhibitors (e.g., for BTK, CDK7, CDK12/13) where minimizing off-target GSH reactivity is critical for safety [1].
The required precursor for synthesizing 2-butynoyl-CoA and related thioesters used to irreversibly trap and study active-site cysteines in acyl-CoA dehydrogenases and HMG-CoA lyase [2].
The most efficient, high-yielding reagent for large-scale amidation in the production of drugs like Acalabrutinib, eliminating the need for costly peptide coupling agents [3].